Lipoamido-PEG3-Azide

Description

Properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGYUXHOQKUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Bridging Surfaces and Biology

An In-Depth Technical Guide to Lipoamido-PEG3-Azide: A Heterobifunctional Linker for Surface Modification and Bioconjugation

In the landscape of advanced drug delivery, diagnostics, and materials science, the ability to precisely and stably link biological molecules to surfaces is paramount. Lipoamido-PEG3-Azide emerges as a powerful and versatile tool in this context. It is a heterobifunctional linker molecule meticulously designed with three distinct chemical motifs: a lipoamido group for robust surface anchoring, a tri-polyethylene glycol (PEG3) spacer for enhanced biocompatibility and solubility, and a terminal azide group for highly efficient bioorthogonal conjugation.[1][2] This guide, from the perspective of a senior application scientist, delves into the core principles, mechanisms, and practical methodologies for leveraging Lipoamido-PEG3-Azide in research and development settings. We will explore not just the "how," but the critical "why" behind its application, providing a framework for its successful implementation in creating sophisticated bioconjugates and functionalized nanomaterials.

Core Molecular Architecture and Physicochemical Properties

The efficacy of Lipoamido-PEG3-Azide is a direct result of its tripartite structure. Each component serves a distinct and synergistic purpose, making the whole greater than the sum of its parts.

-

The Lipoamido Anchor: Derived from lipoic acid, this group contains a 1,2-dithiolane ring. This cyclic disulfide is the workhorse for surface attachment, exhibiting an exceptionally high affinity for metallic surfaces, most notably gold.[1] This interaction is foundational for creating self-assembled monolayers (SAMs) on nanoparticles and sensor chips, providing a stable and oriented platform for subsequent modifications.

-

The PEG3 Spacer: The short chain of three polyethylene glycol units serves as a hydrophilic spacer.[3] From an application standpoint, this is crucial for several reasons. Firstly, it physically separates the conjugated biomolecule from the surface, mitigating steric hindrance and preserving the biomolecule's native conformation and activity.[4] Secondly, the hydrophilic nature of PEG enhances the water solubility of the entire construct and, when used on nanoparticles, creates a hydration layer that helps to prevent non-specific protein adsorption and reduce clearance by the immune system—the so-called "stealth" effect.[5][6][7]

-

The Azide Reactive Handle: The terminal azide group (N₃) is the bioorthogonal reactive site. Azides are exceptionally rare in biological systems, meaning they will not react with native functional groups within a cell or in complex biological media.[8] This chemical inertness is the cornerstone of its utility, allowing for highly specific ligation to a partner molecule containing an alkyne group via "click chemistry".[2][9]

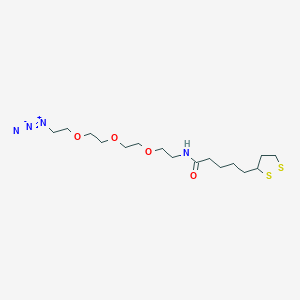

Caption: Chemical structure of Lipoamido-PEG3-Azide.

Physicochemical Data Summary

The following table summarizes the key properties of Lipoamido-PEG3-Azide, which are critical for experimental design, including calculating molar equivalents and ensuring proper storage to maintain reagent integrity.

| Property | Value | Source(s) |

| CAS Number | 890016-39-4 | [10] |

| Molecular Formula | C₁₆H₃₀N₄O₄S₂ | [10] |

| Molecular Weight | 406.56 g/mol | [2][10] |

| Appearance | Liquid | [10] |

| Purity | ≥95% | [2][10] |

| Solubility | Soluble in DMSO, DMF | [10][11] |

| Storage Conditions | -20°C, desiccated, protected from light | [10] |

The Chemistry of Application: Mechanisms of Action

Understanding the chemical principles that govern the reactivity of Lipoamido-PEG3-Azide is essential for troubleshooting and optimizing its use.

Surface Anchoring: The Lipoamido-Metal Interaction

The dithiolane ring of the lipoamido group readily undergoes reductive cleavage on noble metal surfaces like gold, forming two strong gold-thiolate (Au-S) bonds. This process drives the self-assembly of the linker molecules into a dense, organized monolayer on the surface. The causality here is thermodynamic; the formation of stable Au-S bonds is a highly favorable process that ensures robust and quasi-permanent surface functionalization, resistant to displacement in typical biological buffers.

Bioorthogonal Conjugation: The Power of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, forming stable products with no toxic byproducts.[9][12] The most prominent of these for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction involves the [3+2] cycloaddition between the terminal azide of our linker and a terminal alkyne on a target molecule.[13] While this reaction can occur thermally, the rate is impractically slow. The introduction of a Copper(I) catalyst accelerates the reaction by a factor of up to 10⁸.[13]

The Self-Validating System of CuAAC:

-

Catalyst: Cu(I) is the active catalyst. In practice, a more stable Cu(II) salt (e.g., CuSO₄) is used in combination with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. This prevents premature oxidation of the catalyst.[14]

-

Ligand: The catalyst's performance and biocompatibility are dramatically improved by a chelating ligand. For aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is the authoritative choice.[15] The ligand's role is twofold: it stabilizes the Cu(I) oxidation state against disproportionation and oxidation, and it accelerates the catalytic cycle, leading to faster and cleaner reactions.[14]

-

Bioorthogonality: The exquisite specificity of the azide-alkyne reaction means that it proceeds without interference from the vast array of other functional groups present on proteins, cells, or in lysates, ensuring that the conjugation occurs only where intended.[8]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Key Applications and Methodologies

The dual functionality of Lipoamido-PEG3-Azide unlocks a wide array of applications, primarily centered on creating functionalized surfaces and nanoparticles for biological interaction.

Workflow: From Bare Nanoparticle to Targeted Drug Delivery System

A primary application is the construction of sophisticated drug delivery vehicles or diagnostic probes. The process involves a logical, stepwise assembly that leverages each part of the linker molecule.

Caption: Workflow for creating a targeted nanoparticle system.

This workflow highlights the modularity of the system. The azide-coated nanoparticle is a stable, versatile intermediate that can be conjugated to virtually any alkyne-modified molecule, including:

-

Targeting Ligands: Peptides (e.g., RGD), antibodies, or small molecules to direct the nanoparticle to specific cells or tissues.[16]

-

Therapeutic Payloads: Covalently attaching drugs to the nanoparticle surface.

-

Imaging Agents: Fluorescent dyes or contrast agents for diagnostic applications.[2]

Experimental Protocol: Functionalization of Gold Nanoparticles and Subsequent CuAAC

This section provides a validated, step-by-step methodology. The rationale behind each step is explained to ensure the protocol is a self-validating system.

Part A: Functionalization of Gold Nanoparticles (AuNPs) with Lipoamido-PEG3-Azide

Rationale: This protocol aims to create a stable, azide-functionalized AuNP by forming a self-assembled monolayer of the linker on the gold surface. The use of ethanol as a co-solvent aids in the solubility of the amphiphilic linker, while the subsequent washing steps are critical for removing unbound linker.

Materials:

-

Citrate-stabilized Gold Nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter)

-

Lipoamido-PEG3-Azide

-

Ethanol (absolute)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Centrifuge capable of pelleting the AuNPs

Methodology:

-

Prepare Linker Solution: Dissolve Lipoamido-PEG3-Azide in ethanol to a concentration of 1 mM. Causality: Ethanol is an effective solvent and is miscible with the aqueous AuNP solution.

-

Incubation: To 1 mL of the AuNP solution, add the ethanolic linker solution to achieve a final linker concentration of ~100 µM. A slight color change (e.g., from bright red to a deeper red/purple) may be observed, indicating a change in the surface plasmon resonance upon ligand exchange.

-

Reaction: Gently mix and incubate the solution for at least 4 hours at room temperature, protected from light. Overnight incubation is often preferred for maximal surface coverage. Causality: This allows sufficient time for the diffusion-limited process of ligand exchange and the formation of a well-ordered SAM.

-

Purification (Centrifugation): Pellet the functionalized AuNPs by centrifugation. The required speed and time depend on nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

-

Washing: Carefully remove the supernatant, which contains excess linker. Resuspend the AuNP pellet in 1 mL of PBS buffer. Repeat this centrifugation and washing step at least two more times. Causality: This is a critical step to ensure that no unbound azide-linker remains, which would react in the subsequent click step and lead to inaccurate results.

-

Final Resuspension: Resuspend the final, washed pellet in a desired volume of PBS buffer. The azide-functionalized AuNPs are now ready for characterization or conjugation.

Part B: CuAAC Conjugation of an Alkyne-Molecule to Azide-AuNPs

Rationale: This protocol describes the conjugation of an alkyne-containing molecule (e.g., an alkyne-modified fluorescent dye for validation) to the prepared Azide-AuNPs. It uses a biocompatible THPTA ligand system.

Materials:

-

Azide-functionalized AuNPs (from Part A) in PBS

-

Alkyne-modified molecule (e.g., Alkyne-Fluor 488), 10 mM stock in DMSO

-

Copper(II) Sulfate (CuSO₄), 20 mM stock in water[15]

-

THPTA, 100 mM stock in water[15]

-

Sodium Ascorbate, 300 mM stock in water (must be prepared fresh)[15]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

500 µL of Azide-AuNP solution.

-

Sufficient Alkyne-molecule stock for a final concentration of 100-200 µM (a 2- to 4-fold molar excess over the estimated surface azide sites).

-

10 µL of 100 mM THPTA solution (Final: ~2 mM).[15]

-

10 µL of 20 mM CuSO₄ solution (Final: ~0.4 mM).[15]

-

Vortex briefly to mix. Causality: Pre-complexing the copper with the THPTA ligand before initiation is crucial for catalyst stability and efficacy.[14]

-

-

Initiation: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[15] The final ascorbate concentration will be ~6 mM.

-

Incubation: Vortex the mixture gently. Protect the reaction from light (especially if using a fluorescent dye) and incubate for 1-2 hours at room temperature.

-

Purification: Purify the conjugated AuNPs from excess reagents using the same centrifugation and washing protocol described in Part A, Steps 4-5.

-

Analysis: The success of the conjugation can be verified by measuring the fluorescence of the final AuNP solution (after confirming removal of all unbound dye) or by other relevant analytical methods (e.g., UV-Vis spectroscopy, DLS for size changes, XPS for elemental analysis).

Conclusion and Future Perspectives

Lipoamido-PEG3-Azide is more than a mere chemical reagent; it is an enabling technology for the rational design of complex bio-nanomaterials. Its heterobifunctional nature provides a robust and logical pathway for anchoring to surfaces and subsequently conjugating to biomolecules with high precision. The principles of self-assembly and bioorthogonal chemistry that underpin its function represent a highly reliable and reproducible system for applications ranging from targeted drug delivery and advanced diagnostics to fundamental studies of cell-surface interactions. As research progresses, we anticipate the evolution of such linkers to include cleavable elements for payload release, varied PEG lengths for fine-tuning pharmacokinetics, and integration into even more complex, multi-functional molecular architectures.

References

-

AxisPharm. (n.d.). Lipoamido-PEG-azide. Retrieved from [Link]

-

Li, D., et al. (2015). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. Available at: [Link]

-

Li, D., & Chen, X. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International Journal of Molecular Sciences. Available at: [Link]

-

Song, Y., et al. (2017). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of Biophotonics. Available at: [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ATRIA Innovation. (n.d.). Change in Polyamide Surface Behavior. Retrieved from [Link]

-

Knop, K., et al. (2010). Questioning the Use of PEGylation for Drug Delivery. ACS Nano. Available at: [Link]

-

Li, D., et al. (2015). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]

-

Liu, M., et al. (2014). Surface modification of polyamide membrane with silane compounds and its effect on the performance of reverse osmosis. Journal of Membrane Science. Available at: [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Pereira, C., et al. (2018). Controlled Surface Modification of Polyamide 6.6 Fibres Using CaCl2/H2O/EtOH Solutions. Polymers. Available at: [Link]

-

Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

-

Al-ammari, N., et al. (2020). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. CentAUR. Available at: [Link]

-

Wu, G., et al. (2015). Surface modification of aramid fibers by bio-inspired poly(dopamine) and epoxy functionalized silane grafting. Colloids and Surfaces B: Biointerfaces. Available at: [Link]

-

Deng, Z., et al. (2011). Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Journal of the American Chemical Society. Available at: [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

-

Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. Available at: [Link]

-

Zhang, N., & Gong, Y. (2013). Two cholesterol derivative-based PEGylated liposomes as drug delivery system, study on pharmacokinetics and drug delivery to retina. International Journal of Pharmaceutics. Available at: [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

-

Liu, Y., et al. (2011). Characterization and cytocompatibility of surface modified polyamide66. Journal of Materials Science: Materials in Medicine. Available at: [Link]

Sources

- 1. biochempeg.com [biochempeg.com]

- 2. Lipoamido-PEG-azide | AxisPharm [axispharm.com]

- 3. Lipoamido-PEG3-azide, 890016-39-4 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Lipoamido-PEG3-Azide: A Technical Guide for Advanced Bioconjugation and Surface Modification

Introduction: The Molecular Bridge for Advanced Therapeutic and Diagnostic Design

In the landscape of modern drug development and molecular biology, the precise and stable linkage of disparate molecular entities is paramount. Lipoamido-PEG3-Azide has emerged as a critical tool in this field, offering a unique combination of functionalities that enables researchers to construct sophisticated bioconjugates and functionalized surfaces. This heterobifunctional linker incorporates three key features: a lipoic acid moiety for robust anchoring to metallic surfaces, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for highly specific covalent ligation via "click chemistry".[1][2] This guide provides an in-depth exploration of the structure, properties, and applications of Lipoamido-PEG3-Azide, with a focus on field-proven insights and detailed methodologies to empower researchers in their experimental design.

Core Molecular Architecture and Physicochemical Properties

Understanding the fundamental characteristics of Lipoamido-PEG3-Azide is essential for its effective application. The molecule's unique trifunctional design dictates its utility in a wide array of scientific contexts.

Structural Breakdown

Lipoamido-PEG3-Azide is comprised of three distinct chemical domains:

-

Lipoamide Headgroup: Derived from lipoic acid, this terminal features a cyclic disulfide bond that exhibits a strong affinity for gold and other metallic surfaces.[1] This interaction is foundational for the creation of self-assembled monolayers (SAMs) on nanoparticles and sensor chips.[1][3]

-

PEG3 Spacer: The tri-polyethylene glycol linker is a short, hydrophilic chain that imparts several advantageous properties. It increases the overall water solubility of the molecule and any conjugate it is a part of.[2] Furthermore, the PEG spacer provides a flexible arm that mitigates steric hindrance between the conjugated entities, often preserving their biological activity.

-

Azide Tailgroup: The terminal azide (N3) group is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of Lipoamido-PEG3-Azide to molecules bearing an alkyne group.[5][6]

Figure 1: Chemical structure of Lipoamido-PEG3-Azide.

Physicochemical Data

A summary of the key physicochemical properties of Lipoamido-PEG3-Azide is presented in the table below. These parameters are critical for calculating molar equivalents in reaction setups and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Chemical Formula | C16H30N4O4S2 | [7] |

| Molecular Weight | 406.56 g/mol | [4][7] |

| CAS Number | 890016-39-4 | [7] |

| Appearance | Liquid | [7] |

| Purity | >95% | [4][7] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of Lipoamido-PEG3-Azide.

-

Short-term Storage: For periods of days to weeks, the compound can be stored at 0-4°C in a dry, dark environment.[7]

-

Long-term Storage: For extended periods (months to years), it is recommended to store Lipoamido-PEG3-Azide at -20°C.[2][7]

-

Shipping: The compound is stable enough for shipping at ambient temperatures for a few weeks.[7]

-

Stock Solutions: Stock solutions can be prepared in a suitable solvent such as DMSO and stored at -20°C for long-term use.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Core Applications and Methodologies

The dual functionality of Lipoamido-PEG3-Azide makes it a versatile reagent in several cutting-edge research areas.[1][8]

Bioconjugation via Click Chemistry

The primary application of the azide group is its participation in click chemistry, a class of reactions known for their high yield, specificity, and biocompatibility.[4][5] This allows for the precise attachment of Lipoamido-PEG3-Azide to alkyne-modified biomolecules such as proteins, peptides, and nucleic acids.[4] The resulting conjugates benefit from the properties of the lipoamide and PEG components, enabling applications in drug delivery, molecular imaging, and diagnostics.[4] For instance, a therapeutic peptide modified with an alkyne can be conjugated to Lipoamido-PEG3-Azide, and the resulting construct can then be anchored to gold nanoparticles for targeted delivery.

Sources

- 1. biochempeg.com [biochempeg.com]

- 2. Lipoamido-PEG3-azide, 890016-39-4 | BroadPharm [broadpharm.com]

- 3. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Lipoamido-PEG-azide | AxisPharm [axispharm.com]

- 5. biochempeg.com [biochempeg.com]

- 6. interchim.fr [interchim.fr]

- 7. medkoo.com [medkoo.com]

- 8. Thiol-PEG3-Azide PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]

Lipoamido-PEG3-Azide chemical synthesis

An In-Depth Technical Guide to the Chemical Synthesis of Lipoamido-PEG3-Azide

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Lipoamido-PEG3-Azide, a heterobifunctional linker of significant interest in drug delivery, nanotechnology, and bioconjugation. We delve into the strategic considerations behind the synthetic pathway, detailing the activation of lipoic acid and its subsequent conjugation to an amino-PEG-azide linker. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles that govern these choices. The guide includes detailed methodologies for synthesis, purification, and characterization, alongside critical safety protocols for handling azide-containing compounds.

Introduction: The Molecular Architecture and Utility of Lipoamido-PEG3-Azide

Lipoamido-PEG3-Azide is a powerful molecular tool designed with three distinct functional domains:

-

Lipoic Acid (LA) Moiety: A naturally occurring disulfide-containing compound. The dithiolane ring of lipoic acid exhibits a high affinity for metal surfaces, particularly gold.[1][2][3] This property makes it an exceptional anchor for functionalizing gold nanoparticles (AuNPs), quantum dots, and other metallic nanomaterials.[1][2][4]

-

Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene glycol linker. The PEG spacer imparts water solubility to the molecule and the constructs it modifies, which is crucial for biological applications.[5][6][7] It also provides a flexible chain that extends the other functional groups away from the surface to which the lipoic acid is anchored, minimizing steric hindrance.

-

Azide (N₃) Group: This terminal functional group is the cornerstone of its utility in bioconjugation. The azide group is a key participant in "click chemistry," a class of reactions known for being rapid, specific, and high-yielding.[8][9][10] Specifically, the azide can react with alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[11][12]

This unique trifunctional architecture makes Lipoamido-PEG3-Azide an invaluable reagent for creating advanced bioconjugates and functionalized nanomaterials for targeted drug delivery, bio-imaging, and diagnostic applications.[13]

Strategic Approach to Synthesis

The synthesis of Lipoamido-PEG3-Azide is most efficiently approached by forming an amide bond between the carboxylic acid of lipoic acid and an amine-terminated PEG-azide linker. A direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction.[14] Therefore, the carboxylic acid must first be "activated" to an electrophilic species that readily reacts with the primary amine of the PEG linker. The most robust and widely adopted method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The overall synthetic workflow can be visualized as a two-stage process:

-

Activation Stage: Lipoic acid's carboxyl group is converted into a more reactive NHS ester.

-

Coupling Stage: The purified Lipoic acid-NHS ester reacts with Amino-PEG3-Azide to form the final product.

Part I: Activation of Lipoic Acid via EDC/NHS Chemistry

The core of this synthesis lies in the efficient activation of the lipoic acid carboxyl group. While EDC alone can activate a carboxyl group to form an O-acylisourea intermediate, this species is highly unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[15]

The Role of N-hydroxysuccinimide (NHS): The addition of NHS is a critical process enhancement. NHS intercepts the transient O-acylisourea intermediate to form a semi-stable NHS ester.[15][16] This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for higher coupling efficiencies in the subsequent step.[17][18] The reaction proceeds optimally at a slightly acidic to neutral pH (4.5-7.2).

Experimental Protocol: Synthesis of Lipoic Acid-NHS Ester

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Suggested Quantity | Moles (mmol) | Notes |

| R-α-Lipoic Acid | 206.33 | 206 mg | 1.0 | |

| EDC·HCl | 191.70 | 230 mg | 1.2 | Use 1.2 equivalents |

| N-hydroxysuccinimide (NHS) | 115.09 | 138 mg | 1.2 | Use 1.2 equivalents |

| Dichloromethane (DCM) | - | 20 mL | - | Anhydrous |

| Saturated NaCl Solution | - | 20 mL | - | For work-up |

| Anhydrous MgSO₄ | - | As needed | - | For drying |

Step-by-Step Methodology:

-

Dissolution: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve R-α-Lipoic Acid (206 mg, 1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add N-hydroxysuccinimide (NHS) (138 mg, 1.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (230 mg, 1.2 mmol).

-

Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction mixture at room temperature for 4-6 hours.

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The product spot should have a higher Rf value than the starting lipoic acid.

-

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated NaCl (brine) solution to remove the urea byproduct and unreacted EDC/NHS.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the Lipoic Acid-NHS ester, typically as a pale yellow solid or oil.

-

Purity Check: The product should be used immediately in the next step. Purity can be quickly assessed by ¹H NMR to confirm the presence of the characteristic succinimide protons.

Part II: Coupling Reaction and Synthesis of Lipoamido-PEG3-Azide

With the activated Lipoic Acid-NHS ester in hand, the final step is the nucleophilic substitution reaction with the primary amine of Amino-PEG3-Azide. This reaction forms a stable amide bond and releases NHS as a byproduct.[18]

Experimental Protocol: Amide Bond Formation

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Suggested Quantity | Moles (mmol) | Notes |

| Lipoic Acid-NHS Ester | 303.38 | ~303 mg | 1.0 | From previous step |

| Amino-PEG3-Azide | 218.26 | 218 mg | 1.0 | |

| Triethylamine (TEA) | 101.19 | 210 µL | 1.5 | Base to neutralize any trace acid |

| Dichloromethane (DCM) | - | 20 mL | - | Anhydrous |

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude Lipoic Acid-NHS ester (~1.0 mmol) from the previous step in 20 mL of anhydrous DCM in a 50 mL round-bottom flask with a magnetic stir bar.

-

Amine Addition: To this solution, add Amino-PEG3-Azide (218 mg, 1.0 mmol) and triethylamine (210 µL, 1.5 mmol).

-

Causality Explanation: Triethylamine acts as a non-nucleophilic base to scavenge any protons released during the reaction, ensuring the amine on the PEG linker remains nucleophilic.

-

-

Reaction: Seal the flask under an inert atmosphere and stir at room temperature overnight (12-16 hours).

-

Concentration: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Purification: The resulting crude product must be purified to remove unreacted starting materials and byproducts. Flash column chromatography is the preferred method.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of methanol (0% to 10%) in dichloromethane is typically effective. The product is more polar than the starting Lipoic Acid-NHS ester and will elute later.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Lipoamido-PEG3-Azide as a viscous, pale yellow oil. Store the final product at -20°C under an inert atmosphere.[1]

Part III: Characterization and Validation

To ensure the synthesis was successful, rigorous characterization of the final product is essential.

Analytical Data Summary

| Technique | Expected Result | Purpose |

| ¹H NMR | Appearance of characteristic peaks for lipoic acid protons, PEG protons, and disappearance of NHS protons. | Confirms covalent bond formation and structural integrity. |

| ¹³C NMR | Presence of carbonyl carbon of the newly formed amide bond and carbons from all three moieties. | Verifies the carbon skeleton of the final product. |

| FTIR | Strong absorbance peak around 2100 cm⁻¹ (azide stretch) and ~1650 cm⁻¹ (amide C=O stretch). | Confirms the presence of key functional groups. |

| ESI-MS | A molecular ion peak corresponding to the exact mass of the product (C₁₅H₂₆N₄O₄S₂), [M+H]⁺ ≈ 407.14. | Confirms the correct molecular weight of the synthesized compound. |

Critical Safety Considerations

Working with azide compounds requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

-

Sodium Azide (Precursor Hazard): Sodium azide (NaN₃), often used in the synthesis of azide-containing linkers, is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[19][20] It can also form highly explosive heavy metal azides.[21] Never dispose of azide-containing solutions down the drain, as they can react with lead or copper plumbing.[20]

-

Organic Azides: While Lipoamido-PEG3-Azide has a high carbon-to-nitrogen ratio, making it relatively stable, organic azides as a class can be energetically unstable and should be handled with care.[22] Avoid exposure to heat, shock, or friction.[19]

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[20]

-

Use non-metal spatulas for handling solid azides to avoid the formation of shock-sensitive metal azides.[21]

-

Store all azide compounds in a cool, dry, dark place away from acids and heavy metals.[23]

-

Applications in Bioconjugation: The Power of Click Chemistry

The terminal azide group of Lipoamido-PEG3-Azide is primed for participation in click chemistry reactions, providing a highly efficient method for conjugating it to alkyne-modified molecules such as proteins, peptides, or small molecule drugs.[9][10][24]

This powerful conjugation strategy enables the straightforward development of sophisticated biomedical tools. For instance, by first anchoring Lipoamido-PEG3-Azide to a gold nanoparticle via the lipoic acid group, a researcher can then use click chemistry to attach an alkyne-modified targeting ligand or therapeutic agent to the nanoparticle's surface.

References

-

Choi, J., et al. (2011). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry. Available at: [Link]

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]

-

Ruixibiotech. (n.d.). Lipoic acid-PEG-NHS. Ruixibiotech. Available at: [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. Available at: [Link]

-

Labinsights. (2023). Application of PEG In Click Chemistry. Labinsights. Available at: [Link]

-

Kim, D., et al. (2014). Design, Synthesis and Evaluation of PEGylated Lipoic Acid Derivatives With Functionality as Potent Anti-Melanogenic Agents. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Nanocs. (n.d.). Lipoic acid PEG azide, LA-PEG-N3. Nanocs. Available at: [Link]

-

Kim, S. H., et al. (2010). Synthesis of azide-terminated glycidyl azide polymer with low molecular weight. Macromolecular Research. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

CD Bioparticles. (n.d.). LA-PEG-NHS. CD Bioparticles. Available at: [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Available at: [Link]

-

Nanocs. (n.d.). Lipoic acid PEG Conjugates. Nanocs. Available at: [Link]

-

Choi, J., et al. (2011). A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation. PubMed. Available at: [Link]

-

Smith, C. J., et al. (2018). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering. Available at: [Link]

-

Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Available at: [Link]

-

Sci-Hub. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Available at: [Link]

-

Nanocs. (n.d.). NHS-PEG-NHS. Nanocs. Available at: [Link]

-

University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]

-

NSP-Functional Polymers & Copolymers. (n.d.). LA-PEG-NHS. NSP-Functional Polymers & Copolymers. Available at: [Link]

-

Chen, H., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Available at: [Link]

-

Collins, J., et al. (2020). Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks. Polymer Chemistry. Available at: [Link]

Sources

- 1. biochempeg.com [biochempeg.com]

- 2. Lipoic acid PEG azide, LA-PEG-N3 [nanocs.net]

- 3. LA-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. LA-PEG-NHS - CD Bioparticles [cd-bioparticles.net]

- 5. Design, synthesis and evaluation of PEGylated lipoic acid derivatives with functionality as potent anti-melanogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoic acid PEG Conjugates [nanocs.net]

- 7. biochempeg.com [biochempeg.com]

- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

- 10. Sci-Hub. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology / Molecules, 2013 [sci-hub.box]

- 11. biochempeg.com [biochempeg.com]

- 12. purepeg.com [purepeg.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. biochempeg.com [biochempeg.com]

- 18. NHS-PEG-NHS [nanocs.net]

- 19. ehs.wisc.edu [ehs.wisc.edu]

- 20. chemistry.unm.edu [chemistry.unm.edu]

- 21. ehs.ucsb.edu [ehs.ucsb.edu]

- 22. safety.fsu.edu [safety.fsu.edu]

- 23. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Lipoamido-PEG3-Azide Surface Anchoring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the surface anchoring mechanism of Lipoamido-PEG3-Azide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and biosensor development. We will delve into the specific roles of its constituent parts—the lipoamido group, the polyethylene glycol (PEG) linker, and the terminal azide group—to provide a causal understanding of its functionality and application.

Introduction: The Tripartite Functionality of Lipoamido-PEG3-Azide

Lipoamido-PEG3-Azide is a versatile molecule designed for the stable and specific functionalization of surfaces. Its architecture is tripartite, with each component engineered to perform a distinct yet cooperative function:

-

The Lipoamido Anchor: This moiety provides a robust anchoring point to specific surfaces, most notably gold and other metallic substrates.

-

The PEG3 Spacer: A short, hydrophilic polyethylene glycol linker that confers several advantageous properties, including increased solubility, reduced steric hindrance, and minimization of non-specific binding.[1][2][3][4]

-

The Azide Terminus: A highly reactive functional group that enables covalent attachment of a wide array of molecules through bioorthogonal "click chemistry".[5][6][7]

This unique combination allows for a two-step surface modification process: initial, stable anchoring followed by the specific and efficient conjugation of a target molecule. This guide will dissect the underlying chemical and physical principles governing each of these steps.

The Anchoring Mechanism: The Lipoamido-Surface Interaction

The lipoamido group is derived from lipoic acid, a naturally occurring organosulfur compound.[8] Its remarkable affinity for certain surfaces is the cornerstone of this linker's utility.

Interaction with Gold Surfaces

The primary application of the lipoamido anchor is in the functionalization of gold surfaces, such as those found on gold nanoparticles (AuNPs), quantum dots, and surface plasmon resonance (SPR) sensors.[9] The anchoring mechanism is predicated on the strong interaction between the sulfur atoms of the lipoamido group and the gold substrate.

-

The Disulfide Bond: Lipoic acid contains a disulfide bond within a five-membered ring. This disulfide can be reductively cleaved to yield dihydrolipoic acid (DHLA), which possesses two thiol (-SH) groups.[10]

-

Dative Covalent Bonding: Each of the two thiol groups in DHLA can form a dative covalent bond with the gold surface. This two-point attachment provides significantly greater stability compared to monofunctional thiol linkers. This chelation effect is a key principle in achieving robust and long-lasting surface modification.

Diagram: Lipoamido Anchoring to a Gold Surface

Caption: Dihydrolipoic acid moiety forming two dative bonds with a gold surface.

Interaction with Other Surfaces

While gold is the most common substrate, the lipoamido group can also interact with other surfaces, albeit through different mechanisms. For instance, its lipid-like aliphatic chain can insert into lipid bilayers of liposomes and cells, providing a means of surface functionalization for these biological structures.[11]

The Spacer Arm: The Role of the PEG3 Linker

The polyethylene glycol (PEG) linker is not merely a passive spacer; it plays a crucial role in the overall performance of the surface functionalization.[3]

Hydrophilicity and Solubility

PEG is a highly hydrophilic polymer, composed of repeating ethylene oxide units.[3] The PEG3 linker in Lipoamido-PEG3-Azide imparts water solubility to the entire molecule, which is essential for its use in aqueous biological environments.[1][12] This property prevents aggregation and ensures that the linker is well-solvated and extended from the surface.

Reduction of Non-Specific Binding

A key challenge in the development of biosensors and targeted drug delivery systems is the prevention of non-specific adsorption of proteins and other biomolecules to the functionalized surface.[13] The hydrophilic and flexible nature of the PEG linker creates a "protein-repellent" surface. This is attributed to the formation of a hydration layer around the PEG chains, which acts as a physical and energetic barrier to protein adsorption.[2][14]

Steric Considerations

The PEG linker provides a physical separation between the surface and the terminal azide group. This spatial separation is critical for several reasons:

-

It minimizes steric hindrance, allowing the azide group to be more accessible for reaction with its binding partner.

-

It allows conjugated biomolecules, such as antibodies or enzymes, to maintain their native conformation and activity by preventing denaturation that might occur upon direct contact with the surface.

-

The length of the PEG linker can be tailored to control the density of molecules on the surface and to optimize the distance for specific biological interactions.[13]

The Reactive Terminus: The Azide Group and Click Chemistry

The terminal azide group (-N3) is the workhorse of the bioconjugation process.[5] It is a key component of "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible.[7][15]

Bioorthogonality

The azide group is considered bioorthogonal because it does not react with the vast majority of functional groups found in biological systems.[6][7] This high degree of specificity ensures that the subsequent conjugation reaction only occurs at the intended site, without side reactions that could lead to a heterogeneous product and reduced efficacy.

Click Chemistry Reactions

The azide group readily participates in several types of click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][15][16]

-

CuAAC: This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable triazole ring.[7][15] The reaction is catalyzed by Cu(I) ions and is extremely efficient, proceeding to high yields in aqueous solutions and at physiological pH and temperature.[7][16]

Diagram: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Schematic of the CuAAC reaction for surface functionalization.

Experimental Protocols and Data

The successful application of Lipoamido-PEG3-Azide relies on well-defined experimental protocols. Below are representative methodologies for surface functionalization and subsequent bioconjugation.

Protocol: Functionalization of Gold Nanoparticles (AuNPs)

-

Preparation of AuNPs: Synthesize AuNPs of the desired size using a standard method (e.g., citrate reduction).

-

Ligand Exchange:

-

Resuspend the AuNPs in an appropriate solvent (e.g., ethanol or water).

-

Add a solution of Lipoamido-PEG3-Azide in the same solvent. The molar ratio of the linker to AuNPs will depend on the desired surface coverage.

-

Allow the mixture to react for a specified time (typically several hours to overnight) at room temperature with gentle stirring.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Remove the supernatant containing excess linker.

-

Wash the AuNPs several times with the solvent to remove any non-covalently bound linker.

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (observing the plasmon peak shift), dynamic light scattering (DLS) for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to detect the azide stretch.

-

Protocol: CuAAC Bioconjugation on a Functionalized Surface

-

Preparation of Reagents:

-

Prepare a solution of the alkyne-modified biomolecule in a biocompatible buffer (e.g., PBS).

-

Prepare stock solutions of a Cu(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA).

-

-

Conjugation Reaction:

-

To the azide-functionalized surface (e.g., AuNPs in suspension), add the alkyne-modified biomolecule.

-

Sequentially add the CuSO4, sodium ascorbate, and THPTA solutions.

-

Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

-

-

Purification:

-

Purify the conjugated product to remove the catalyst and unreacted biomolecules. This can be achieved through centrifugation and washing for nanoparticles or by rinsing for planar surfaces.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as gel electrophoresis (SDS-PAGE) for proteins, fluorescence microscopy if the biomolecule is fluorescently labeled, or immunoassays (e.g., ELISA) if an antibody has been conjugated.

-

Quantitative Data Summary

| Parameter | Typical Value/Range | Significance |

| Lipoamido-Gold Binding Affinity | High (dative covalent) | Provides a stable and robust anchor for long-term applications. |

| PEG3 Linker Length | ~1.3 nm | Offers a good balance between steric accessibility and surface coverage. |

| CuAAC Reaction Time | 1-2 hours | A rapid and efficient conjugation method. |

| CuAAC Reaction Yield | >90% | Highly efficient, leading to a high degree of surface functionalization. |

Conclusion: A Versatile Tool for Surface Engineering

The Lipoamido-PEG3-Azide linker is a powerful and versatile tool for the precise engineering of surfaces. Its tripartite design provides a robust anchoring mechanism, resistance to non-specific binding, and a highly specific and efficient means of bioconjugation. A thorough understanding of the underlying principles governing the function of each of its components is essential for the successful design and implementation of novel drug delivery systems, diagnostic platforms, and advanced biomaterials.

References

-

AxisPharm. Lipoamido-PEG-azide. [Link]

-

MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

-

ACS Publications. Dihydrolipoic Acid–Gold Nanoclusters Regulate Microglial Polarization and Have the Potential To Alter Neurogenesis. [Link]

-

National Institutes of Health. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

-

MDPI. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. [Link]

-

PubMed. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis. [Link]

-

Wikipedia. Click chemistry. [Link]

-

PubMed. Dihydrolipoic acid-coated gold nanocluster bioactivity against senescence and inflammation through the mitochondria-mediated JNK/AP-1 pathway. [Link]

-

ResearchGate. (PDF) Antioxidant lipoic acid ligand-shell gold nanoconjugates against oxidative stress caused by α-synuclein aggregates. [Link]

-

ACS Publications. Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. [Link]

-

National Institutes of Health. Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials. [Link]

Sources

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. chempep.com [chempep.com]

- 4. purepeg.com [purepeg.com]

- 5. Lipoamido-PEG-azide | AxisPharm [axispharm.com]

- 6. mdpi.com [mdpi.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. biochempeg.com [biochempeg.com]

- 10. Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrolipoic acid-coated gold nanocluster bioactivity against senescence and inflammation through the mitochondria-mediated JNK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Lipoamido-PEG3-Azide azide group reactivity

An In-Depth Technical Guide to the Azide Group Reactivity of Lipoamido-PEG3-Azide

Abstract

Lipoamido-PEG3-Azide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, nanotechnology, and drug development. Its unique tripartite structure—comprising a surface-anchoring lipoamido group, a solubility-enhancing polyethylene glycol (PEG) spacer, and a highly selective azide reactive handle—offers researchers a versatile platform for constructing complex molecular architectures. This guide provides a deep dive into the core of this molecule's utility: the reactivity of its terminal azide group. We will move beyond simple procedural lists to explore the mechanistic underpinnings of its primary reaction pathways, the causality behind critical experimental choices, and field-proven protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the precision of click chemistry for advanced applications.

Chapter 1: Molecular Profile of Lipoamido-PEG3-Azide

At its core, Lipoamido-PEG3-Azide is an elegant molecular bridge designed for specific and efficient conjugation. Its structure is intelligently segmented to provide distinct functionalities.

-

The Lipoamido Group: Derived from lipoic acid, this terminal group contains a dithiolane ring that exhibits a strong, spontaneous affinity for metallic surfaces, most notably gold.[1] This property makes it an ideal anchor for immobilizing molecules or building assemblies on gold nanoparticles, quantum dots, and sensor surfaces.[1]

-

The PEG3 Spacer: The short, three-unit polyethylene glycol chain is a critical component that imparts hydrophilicity, increasing the molecule's solubility in aqueous buffers commonly used for biological experiments.[2] This PEG linker provides a flexible, biocompatible spacer that separates the conjugated moieties, mitigating potential steric hindrance and often reducing the immunogenicity of the final conjugate.[3][4]

-

The Azide (N₃) Group: This is the molecule's bioorthogonal reactive handle. The azide group is exceptionally stable in complex biological media and does not typically react with endogenous functional groups found in proteins or cells.[5] Its reactivity is reserved for specific, externally introduced partners, primarily alkynes, through a set of reactions collectively known as "click chemistry."[3][5]

Below is a diagram illustrating the distinct functional regions of the Lipoamido-PEG3-Azide molecule.

Caption: Functional domains of the Lipoamido-PEG3-Azide linker.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is paramount for designing experiments, preparing stock solutions, and ensuring long-term stability.

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₀N₄O₄S₂ | [6] |

| Molecular Weight | ~406.56 g/mol | [2][6] |

| Appearance | Liquid | [6] |

| Purity | Typically >95% | [2][6] |

| Solubility | Soluble in DMSO, DMF, DCM | [2][6] |

| Storage (Long-Term) | -20°C, dry and dark | [2][6] |

| Shipping Condition | Ambient temperature | [6] |

Chapter 2: The Core of Reactivity: The Azide Group and Click Chemistry

The term "click chemistry" describes a class of reactions that are rapid, efficient, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[7][8] The azide group is a cornerstone of this chemical philosophy. Its reactivity is dominated by cycloaddition reactions with alkynes, which can be categorized into two main pathways.[5]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The reaction between a terminal alkyne and an azide, which is dramatically accelerated by a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[9][10]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free alternative where an azide reacts with a strained cyclic alkyne (e.g., a cyclooctyne).[11][12] The inherent ring strain of the alkyne provides the energy needed to drive the reaction forward without a metal catalyst.[13]

The choice between these two pathways is a critical experimental decision dictated by the nature of the biomolecules involved and the intended application environment.

Caption: The two primary click chemistry pathways for the azide group.

Chapter 3: Deep Dive into CuAAC with Lipoamido-PEG3-Azide

The CuAAC reaction is the workhorse of click chemistry, prized for its high yields and reliability.[8][10]

Mechanism and Causality

The reaction proceeds via a stepwise catalytic cycle.[9] A key insight for the experimentalist is understanding that the active catalyst is Copper(I). Since Cu(I) is readily oxidized, it is typically generated in situ from a stable Copper(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[14]

Why are ligands essential? In bioconjugation, the presence of copper ions can be detrimental, potentially leading to oxidative damage of proteins or DNA cleavage.[8] This is where copper-chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), become critical. Their function is twofold:

-

Protection: The ligand stabilizes the Cu(I) oxidation state, preventing the generation of damaging reactive oxygen species.[14]

-

Acceleration: The ligand participates in the catalytic cycle, accelerating the rate of triazole formation.[14]

The use of a ligand is a self-validating system: it simultaneously enhances the desired reaction while suppressing unwanted side reactions, ensuring the integrity of the biological sample.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: CuAAC Conjugation to an Alkyne-Peptide

This protocol describes the conjugation of Lipoamido-PEG3-Azide to a peptide containing a terminal alkyne (e.g., propargylglycine).

1. Reagent Preparation:

- Peptide Stock (10 mM): Dissolve the alkyne-modified peptide in deionized water or a suitable buffer (e.g., PBS) to a final concentration of 10 mM.

- Lipoamido-PEG3-Azide Stock (10 mM): Dissolve Lipoamido-PEG3-Azide in anhydrous DMSO to a final concentration of 10 mM.

- Copper(II) Sulfate Stock (50 mM): Dissolve CuSO₄·5H₂O in deionized water.

- Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

- TBTA Ligand Stock (50 mM): Dissolve TBTA in anhydrous DMSO.

2. Reaction Assembly:

- Causality: The order of addition is important to prevent premature precipitation or side reactions. The catalyst components are typically pre-mixed before adding the reactants.

- In a microcentrifuge tube, add the following in order:

- Buffer (e.g., PBS, pH 7.4) to reach the final desired volume.

- 10 µL of 10 mM Peptide Stock (Final concentration: 1 mM, assuming 100 µL final volume).

- 15 µL of 10 mM Lipoamido-PEG3-Azide Stock (Final concentration: 1.5 mM, 1.5 equivalents). Rationale: A slight excess of the smaller PEG-azide linker ensures complete consumption of the more valuable peptide.

- 10 µL of 50 mM TBTA Stock (Final concentration: 5 mM).

- 10 µL of 50 mM CuSO₄ Stock (Final concentration: 5 mM).

- 10 µL of 100 mM Sodium Ascorbate Stock (Final concentration: 10 mM).

- Vortex gently to mix.

3. Incubation:

- Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules.

- Monitoring (Optional): The reaction progress can be monitored by LC-MS or HPLC by observing the depletion of the peptide starting material and the appearance of the higher molecular weight conjugate peak.

4. Purification:

- The desired conjugate can be purified from excess reagents and catalyst using methods appropriate for the peptide's size, such as size exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.

Chapter 4: The Power of Copper-Free Click: SPAAC

For applications involving living cells or in vivo studies, the potential toxicity of copper is a significant concern. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) brilliantly circumvents this issue by eliminating the need for a metal catalyst altogether.[12]

Mechanism and Causality

The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][13] This strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures (4-37°C).[11]

Why choose one strained alkyne over another? The choice is a trade-off between reaction kinetics and hydrophobicity.

-

DBCO: Generally offers very fast reaction rates and is widely used. It is, however, quite hydrophobic, which can sometimes lead to aggregation or solubility issues with the labeled biomolecule.

-

BCN: Tends to be more hydrophilic than DBCO but exhibits slightly slower reaction kinetics.

This choice must be validated for each specific system. For a highly sensitive protein, the milder, albeit slower, kinetics of BCN might be preferable. For rapid labeling, DBCO is often the reagent of choice.

Quantitative Data: SPAAC Reaction Rates

The second-order rate constants are a key metric for comparing the efficiency of different strained alkynes.

| Strained Alkyne | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Feature |

| DBCO | ~1.0 | Fast kinetics, moderately hydrophobic |

| BCN | ~0.1 - 0.3 | More hydrophilic, moderate kinetics |

| DIBO | ~0.3 | Fast kinetics, can be functionalized |

Note: Rates are approximate and can vary based on substitution and solvent conditions.[15]

Experimental Protocol: SPAAC Conjugation to a DBCO-Antibody

This protocol details the straightforward process of labeling an antibody functionalized with a DBCO group.

1. Reagent Preparation:

- DBCO-Antibody Solution (e.g., 1 mg/mL): Prepare the antibody in a suitable, amine-free buffer such as PBS, pH 7.4.

- Lipoamido-PEG3-Azide Stock (10 mM): Dissolve Lipoamido-PEG3-Azide in anhydrous DMSO.

2. Reaction Assembly:

- Causality: The simplicity of SPAAC is its greatest strength. It is a simple mixing of components.

- To your DBCO-antibody solution, add a molar excess of the Lipoamido-PEG3-Azide stock solution. A 10- to 20-fold molar excess is a common starting point.

- Example Calculation: For 100 µL of a 1 mg/mL IgG antibody solution (~6.67 µM), a 20-fold excess would require adding ~1.3 µL of a 10 mM Lipoamido-PEG3-Azide stock.

- Mix gently by pipetting or brief, low-speed vortexing. Avoid vigorous shaking which can denature the antibody.

3. Incubation:

- Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The optimal time depends on the specific reagents and desired degree of labeling.

4. Purification:

Remove the excess Lipoamido-PEG3-Azide reagent using a method appropriate for antibodies, such as a spin desalting column (for rapid buffer exchange) or dialysis against PBS.

Caption: A typical experimental workflow for SPAAC bioconjugation.

Chapter 5: Applications in Research and Drug Development

The dual functionality of Lipoamido-PEG3-Azide opens a vast landscape of applications.

-

Functionalization of Nanoparticles: The lipoamido group can be used to coat gold nanoparticles, creating a stable, biocompatible shell. The outward-facing azide groups then serve as universal docking sites for attaching therapeutic molecules, targeting ligands (e.g., peptides, antibodies), or imaging agents via click chemistry.[1] This creates a powerful platform for multimodal diagnostics and therapeutics.[3]

-

Development of Targeted Drug Delivery Systems: In one exemplary application, a targeting ligand (like an RGD peptide that binds to cancer cells) can be modified with an alkyne.[16] This alkyne-ligand can then be "clicked" onto a drug-loaded liposome or polymer that has been surface-functionalized with Lipoamido-PEG3-Azide. The result is a delivery vehicle that combines the therapeutic payload with cell-specific targeting, enhancing efficacy and reducing off-target toxicity.[3][16]

-

Biomolecule Labeling and Imaging: The azide group allows for the covalent attachment of fluorescent dyes, biotin tags, or other reporter molecules that have been modified with an alkyne or strained alkyne. This enables precise labeling of proteins, nucleic acids, and other biomolecules for use in a wide array of biological assays, including fluorescence microscopy, flow cytometry, and western blotting.[3]

Conclusion

Lipoamido-PEG3-Azide is more than a simple linker; it is a sophisticated molecular tool that embodies the principles of modularity and efficiency. The stability and highly specific reactivity of its azide group, channeled through the powerful CuAAC and SPAAC pathways, provide researchers with a reliable method for constructing well-defined bioconjugates. By understanding the mechanisms behind these reactions and the rationale for specific experimental conditions, scientists in drug development and materials science can confidently design and execute protocols, pushing the boundaries of targeted therapy, diagnostics, and functional biomaterials.

References

-

AxisPharm. Lipoamido-PEG-azide. [Link]

-

Ríos-Lombardía, N., et al. (2018). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. National Center for Biotechnology Information (PMC). [Link]

-

van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information (PMC). [Link]

-

P. Astruc, D. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry. [Link]

-

Shae, D., et al. (2019). Questioning the Use of PEGylation for Drug Delivery. National Center for Biotechnology Information (PMC). [Link]

-

Lewis, W. G., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. [Link]

-

Glen Research. (2007). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

-

Nenciu, A., et al. (2012). Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate. [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

-

van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

Sources

- 1. biochempeg.com [biochempeg.com]

- 2. Lipoamido-PEG3-azide, 890016-39-4 | BroadPharm [broadpharm.com]

- 3. Lipoamido-PEG-azide | AxisPharm [axispharm.com]

- 4. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. biochempeg.com [biochempeg.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Lipoamido-PEG3-Azide: Synthesis, Characterization, and Applications in Bioconjugation

Introduction: Bridging Surfaces and Biomolecules with Precision

In the landscape of modern drug delivery, diagnostics, and biomaterials, the ability to create stable, well-defined molecular architectures is paramount. Lipoamido-PEG3-Azide has emerged as a critical heterobifunctional linker, providing a robust toolkit for researchers and scientists. This guide offers a comprehensive overview of its core attributes, a detailed methodology for its synthesis, and field-proven protocols for its application in the revolutionary field of click chemistry.

At its core, Lipoamido-PEG3-Azide is an elegant molecular bridge. The lipoamide group, with its terminal disulfide bond, exhibits a strong affinity for gold and other metallic surfaces, making it an ideal anchor for the functionalization of nanoparticles and biosensors. The azide terminus serves as a versatile chemical handle for bioorthogonal conjugation, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Separating these two reactive ends is a short, hydrophilic tri-polyethylene glycol (PEG3) spacer, which enhances water solubility and minimizes non-specific interactions.[2]

This guide is designed to provide not just the "what" but the "why"—the causal relationships behind experimental choices, ensuring that the protocols described herein are not merely recipes but self-validating systems for reproducible success.

Physicochemical Properties of Lipoamido-PEG3-Azide

A thorough understanding of the physicochemical properties of Lipoamido-PEG3-Azide is fundamental to its successful application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 406.56 g/mol | , |

| Chemical Formula | C₁₆H₃₀N₄O₄S₂ | |

| Appearance | Liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |

Synthesis of Lipoamido-PEG3-Azide: A Step-by-Step Protocol

The synthesis of Lipoamido-PEG3-Azide is achieved through the formation of a stable amide bond between the carboxylic acid of lipoic acid and the primary amine of Azido-PEG3-amine. This reaction is typically facilitated by a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS).[3][4]

Experimental Workflow: Synthesis of Lipoamido-PEG3-Azide

Caption: Workflow for the synthesis of Lipoamido-PEG3-Azide.

Detailed Protocol

-

Activation of Lipoic Acid:

-

In a round-bottom flask, dissolve lipoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.

-

Add the DCC/NHS solution dropwise to the lipoic acid solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours to form the NHS-activated lipoic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Amide Coupling:

-

To the reaction mixture, add Azido-PEG3-amine (1 equivalent).

-

Continue stirring the reaction mixture overnight at room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Lipoamido-PEG3-Azide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

-

Application in Bioconjugation: The Power of Click Chemistry

The terminal azide group of Lipoamido-PEG3-Azide is primed for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent ligation of the azide to an alkyne-functionalized molecule in a variety of aqueous and organic solvents.[6]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified mechanism of CuAAC click chemistry.

The CuAAC reaction proceeds via a multi-step mechanism wherein the active Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a cycloaddition reaction to form a stable triazole ring, covalently linking the two molecules.[7]

Experimental Protocol: Bioconjugation of an Alkyne-Modified Peptide

This protocol provides a general method for the conjugation of Lipoamido-PEG3-Azide to an alkyne-modified peptide.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a 10 mM stock solution of Lipoamido-PEG3-Azide in DMSO.

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 100 mM stock solution of a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified peptide solution and the Lipoamido-PEG3-Azide stock solution. A 2- to 10-fold molar excess of the azide linker is recommended.

-

In a separate tube, premix the CuSO₄ and THPTA solutions.

-

Add the CuSO₄/THPTA mixture to the peptide/azide solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification of the Conjugate:

Troubleshooting Common Issues in CuAAC Reactions

| Problem | Possible Cause | Suggested Solution |

| Low or No Conjugation | Inactive Cu(I) catalyst due to oxidation. | Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the reducing agent.[6] |

| Sequestration of copper by the biomolecule. | Increase the concentration of the copper catalyst. The use of a stabilizing ligand like THPTA can mitigate this.[11] | |

| Precipitation of Reactants | Poor solubility of the alkyne-modified molecule or the final conjugate. | Add a co-solvent such as DMSO or DMF. The PEG linker on Lipoamido-PEG3-Azide generally improves solubility. |

Conclusion: A Versatile Tool for Advanced Applications

Lipoamido-PEG3-Azide stands as a testament to the power of thoughtful molecular design. Its dual functionality, coupled with the biocompatibility imparted by the PEG spacer, makes it an invaluable reagent for a myriad of applications, from the creation of sophisticated drug delivery systems to the development of highly sensitive diagnostic platforms. The robust and well-characterized nature of the amide bond formation for its synthesis and the "click" reaction for its conjugation ensures a high degree of control and reproducibility. As the fields of nanomedicine and bioconjugate chemistry continue to evolve, the utility of precisely engineered linkers like Lipoamido-PEG3-Azide will undoubtedly continue to expand, enabling the next generation of scientific breakthroughs.

References

- Novel amides of lipoic acid.

-

An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. PMC - NIH. [Link]

-

Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

-

Purification of pegylated proteins. PubMed. [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]

-

Best purification method of a PEGylated peptide?. ResearchGate. [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. [Link]

-

Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate. [Link]

-